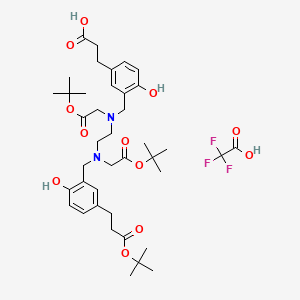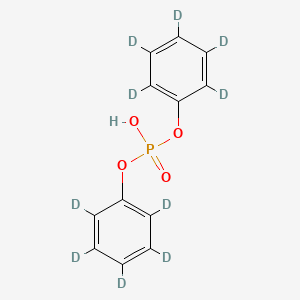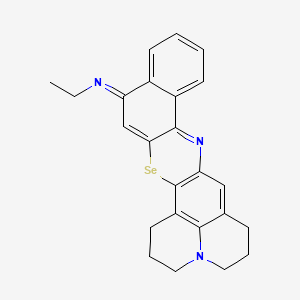
25-deacetylcucurbitacin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Deacetylcucurbitacin A is a cucurbitane-type triterpenoid compoundThis compound has garnered significant interest due to its potential as an anti-cancer agent and its ability to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25-deacetylcucurbitacin A typically involves the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase. This is followed by subsequent hydroxylation, acetylation, and glucosylation steps . The detailed reaction conditions for each step are as follows:
Cyclization: 2,3-oxidosqualene is cyclized to cucurbitadienol using oxidosqualene cyclase.
Hydroxylation: The cucurbitadienol undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Acetylation: The hydroxylated intermediate is acetylated to form the acetylated product.
Glucosylation: The acetylated product is glucosylated to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, particularly from the stems of Cucumis melo. The extraction process includes:
Harvesting: The stems of Cucumis melo are harvested.
Extraction: The harvested stems are subjected to solvent extraction using solvents such as ethanol or methanol.
Analyse Des Réactions Chimiques
Types of Reactions
25-Deacetylcucurbitacin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
25-Deacetylcucurbitacin A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cucurbitane-type triterpenoids.
Biology: The compound is studied for its effects on cell signaling pathways, particularly the JAK/STAT3 pathway.
Medicine: It has potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and therapeutic agents
Mécanisme D'action
The mechanism of action of 25-deacetylcucurbitacin A involves the inhibition of the JAK/STAT3 signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular components of the pathway, such as Janus kinases and STAT3 proteins, leading to the suppression of downstream signaling events .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cucurbitacin B: Another cucurbitane-type triterpenoid with potent anti-cancer properties.
Cucurbitacin E: Known for its anti-inflammatory and anti-cancer activities.
Cucurbitacin D: Exhibits similar pharmacological effects, including anti-cancer and anti-inflammatory properties.
Uniqueness
25-Deacetylcucurbitacin A is unique due to its specific inhibition of the JAK/STAT3 signaling pathway, which is not as prominently targeted by other cucurbitacins. This specificity makes it a valuable compound for targeted cancer therapy research .
Propriétés
Formule moléculaire |
C30H44O8 |
|---|---|
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H44O8/c1-25(2,37)11-10-21(34)29(7,38)23-19(33)13-27(5)20-9-8-16-17(12-18(32)24(36)26(16,3)4)30(20,15-31)22(35)14-28(23,27)6/h8,10-11,17-20,23,31-33,37-38H,9,12-15H2,1-7H3/b11-10+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 |
Clé InChI |
IKDAUZWGYVOSGH-BMNJEBDFSA-N |
SMILES isomérique |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)CO)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O |
SMILES canonique |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)CO)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)





![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)



![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)

